molecular formula C25H17ClN2O3 B11195220 5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B11195220
M. Wt: 428.9 g/mol
InChI Key: LLWSYKVNWIKUOD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the benzoxazole and furan moieties with the chlorophenyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide: shares structural similarities with other benzoxazole derivatives and furan-containing compounds.

    4-chlorophenyl derivatives: These compounds have similar chemical properties due to the presence of the chlorophenyl group.

    Benzoxazole derivatives: Compounds with the benzoxazole moiety exhibit similar biological activities.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H17ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H17ClN2O3/c1-15-5-10-22-20(13-15)28-25(31-22)17-3-2-4-19(14-17)27-24(29)23-12-11-21(30-23)16-6-8-18(26)9-7-16/h2-14H,1H3,(H,27,29)

InChI Key

LLWSYKVNWIKUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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